Citric acid-2,2,4,4-d4
Overview
Description
Citric acid is a six-carbon tricarboxylic acid first isolated from lemon juice, used extensively in the food, beverage, and pharmaceutical industries, among others. Its production is primarily through fungal fermentation, although chemical synthesis is possible but more costly (Najafpour, 2015).
Synthesis Analysis
Citric acid synthesis involves microbial production using Aspergillus niger or Candida species from various carbohydrate feedstocks. Both submerged and surface fermentation techniques are employed, with the submerged culture method being more prevalent due to its efficiency (Grewal & Kalra, 1995).
Molecular Structure Analysis
The molecular structure of citric acid, including its carboxylate and hydroxyl groups, facilitates complex formation with metal ions, which is essential in many biological processes. Studies on metal complexes, such as those with cobalt and chromium, provide insights into its coordination chemistry in aqueous solutions (Matzapetakis et al., 2000).
Chemical Reactions and Properties
Citric acid undergoes typical organic reactions such as neutralization, esterification, and formation of anhydrides and amides. Its tricarboxylic nature allows for versatile reactivity, making it a key intermediate in various synthesis pathways (Apelblat, 2014).
Physical Properties Analysis
The adsorption of citric acid on metal oxide surfaces, such as TiO2 nanoparticles, highlights its role in stabilizing nanomaterials. The surface coverage and speciation of citric acid on nanoparticles affect their behavior, including aggregation and interaction dynamics (Mudunkotuwa & Grassian, 2010).
Chemical Properties Analysis
Citric acid's chemical properties, such as its ability to form complexes with metals and to act as a green catalyst in organic syntheses, underscore its multifunctionality. Its role in enhancing the bioavailability of metals in biological systems and its use in green chemistry applications, like the synthesis of highly substituted piperidines, are notable (Silva et al., 2009; Madanifar et al., 2015).
Scientific Research Applications
Gypsum Binders : Citric acid can inhibit binder hydration from hemihydrate to dihydrate, extending the workability and setting time of gypsum binders (Lanzón & García-Ruíz, 2012).
Metal Solubilization : It helps solubilize metals, increasing their bioavailability for plants and microbes, and is a constituent of iron pools in plants and vertebrates (Silva, Kong, & Hider, 2009).
Industrial Applications : Citric acid is used as an acidulant, preservative, complexing agent, metal treatment agent, water softener, buffering agent, and more in various industries (Kirimura, Honda, & Hattori, 2011).
Functionalization of Metal Oxide Surfaces : Citric acid derivatives can achieve stable, multidentate carboxylate binding to metal oxide nanoparticles and enable multistep chemistry via the CuAAC reaction (Bishop et al., 2012).
Semiconductor Device Fabrication : It provides selective etching between various semiconductor materials for heterostructure device fabrication (Desalvo, Kaspi, & Bozada, 1994).
Fungal Fermentation : Mainly produced by fungal fermentation, citric acid is used in food and beverage, pharmaceuticals, and other industries (Najafpour, 2015).
Catalysis : Addition of citric acid to MoS2/Al2O3 catalysts modifies the morphology of MoS2, differentiating the reactivity of its edges (Chen, Maugé, Fallah, & Oliviero, 2014).
Electronics Industry : Its thermolytic decomposition in the presence of tin/lead solder produces compounds related to its use as a solder flux and elimination of chlorofluorocarbon cleaning processes (Fischer, Merwin, & Nissan, 1995).
Pharmaceutical Industry : Citric acid is a multifunctional pharmaceutical excipient due to its biocompatibility, versatility, and green chemistry (Lambros, Tran, Fei, & Nicolaou, 2022).
Safety And Hazards
Future Directions
Citric acid is one of the most widely employed organic acids and the most widely obtained chemical via biomass fermentation . The global demand for citric acid is increasing by approximately 5% annually due to its broad range of applications . This suggests that citric acid-2,2,4,4-d4, as an isotopic analogue of citric acid, may also find increasing applications in the future.
properties
IUPAC Name |
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583845 | |
Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Citric acid-2,2,4,4-d4 | |
CAS RN |
147664-83-3 | |
Record name | 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 147664-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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